molecular formula C24H26N4O5 B11187277 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide

Cat. No.: B11187277
M. Wt: 450.5 g/mol
InChI Key: IVXYLLSXHVYTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a piperidine ring, and a methoxyphenyl group, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidinone ring, the introduction of the phenyl group, and the coupling with the piperidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N’-[(4-methoxyphenyl)carbonyl]piperidine-3-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(4-methoxybenzoyl)piperidine-3-carbohydrazide

InChI

InChI=1S/C24H26N4O5/c1-33-19-11-9-16(10-12-19)22(30)25-26-23(31)17-6-5-13-27(15-17)20-14-21(29)28(24(20)32)18-7-3-2-4-8-18/h2-4,7-12,17,20H,5-6,13-15H2,1H3,(H,25,30)(H,26,31)

InChI Key

IVXYLLSXHVYTAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCN(C2)C3CC(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.